molecular formula C11H8FN3O4 B10906185 Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate

Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10906185
M. Wt: 265.20 g/mol
InChI Key: PPWNNQVEVVLPHG-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring The carboxylate group is esterified with a methyl group

Preparation Methods

The synthesis of Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination.

    Pyrazole Formation: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives.

    Esterification: The carboxylate group is esterified with methanol under acidic conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nucleophiles (e.g., amines, thiols), and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylic acids.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor for the development of new materials.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Both compounds contain a fluorine and nitro group attached to a phenyl ring, but differ in the heterocyclic ring structure (pyrazole vs. furan).

    1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: This compound also contains a fluorine and nitro group on a phenyl ring, but features a piperazine ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific pyrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H8FN3O4

Molecular Weight

265.20 g/mol

IUPAC Name

methyl 1-(2-fluoro-4-nitrophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H8FN3O4/c1-19-11(16)9-4-5-14(13-9)10-3-2-7(15(17)18)6-8(10)12/h2-6H,1H3

InChI Key

PPWNNQVEVVLPHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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